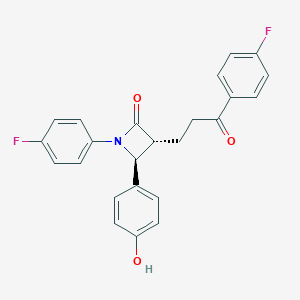

(3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Vue d'ensemble

Description

La cétone d'ézétimibe, également connue sous le nom d'EZM-K, est un métabolite de phase I de l'ézétimibe. L'ézétimibe est un inhibiteur bien connu de Niemann-Pick C1-like1 (NPC1L1) et un activateur puissant du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2). L'ézétimibe est principalement utilisé comme inhibiteur de l'absorption du cholestérol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La cétone d'ézétimibe est synthétisée en tant que métabolite de l'ézétimibe. La synthèse implique l'oxydation de l'ézétimibe dans des conditions spécifiques pour produire la cétone d'ézétimibe. La réaction nécessite généralement un agent oxydant et des conditions de réaction contrôlées pour assurer la formation sélective de la cétone .

Méthodes de production industrielle

La production industrielle de la cétone d'ézétimibe suit une voie similaire à sa synthèse en laboratoire. Le procédé implique l'oxydation à grande échelle de l'ézétimibe en utilisant des agents oxydants de qualité industrielle et des réacteurs conçus pour maintenir des conditions de réaction optimales. Le produit est ensuite purifié en utilisant des techniques de purification industrielle standard telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La cétone d'ézétimibe subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation de dérivés plus oxydés.

Réduction : Les réactions de réduction peuvent convertir la cétone en son alcool correspondant.

Substitution : Le groupe cétone peut participer à des réactions de substitution nucléophile

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles tels que les amines et les alcools peuvent réagir avec le groupe cétone en conditions acides ou basiques

Principaux produits formés

Oxydation : Dérivés plus oxydés de la cétone d'ézétimibe.

Réduction : Alcools correspondants.

Substitution : Divers dérivés substitués selon le nucléophile utilisé

Applications de la recherche scientifique

La cétone d'ézétimibe a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'oxydation et de réduction.

Biologie : Étudié pour son rôle dans le métabolisme du cholestérol et ses effets sur les voies cellulaires.

Médecine : Étudié pour ses effets thérapeutiques potentiels pour réduire le cholestérol et son rôle dans la prévention des maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments hypolipidémiants et comme composé de référence en chimie analytique .

Mécanisme d'action

La cétone d'ézétimibe exerce ses effets en inhibant la protéine Niemann-Pick C1-like1 (NPC1L1), qui est impliquée dans l'absorption du cholestérol dans l'intestin grêle. En inhibant cette protéine, la cétone d'ézétimibe réduit l'absorption du cholestérol, ce qui entraîne une baisse du taux de cholestérol dans le sang. De plus, elle active la voie du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2), qui joue un rôle dans les mécanismes de défense cellulaire contre le stress oxydatif .

Applications De Recherche Scientifique

Ezetimibe ketone has been studied for its role as a cholesterol absorption inhibitor. Its mechanism involves blocking the Niemann-Pick C1-like 1 (NPC1L1) protein in the intestine, which is crucial for cholesterol uptake. This action leads to a reduction in blood cholesterol levels and has implications for cardiovascular health.

Key Findings:

- Cholesterol Lowering : Clinical studies have shown that Ezetimibe effectively lowers low-density lipoprotein (LDL) cholesterol levels when used alone or in combination with statins .

- Anti-inflammatory Effects : Some research indicates that this compound may also exert anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation .

Therapeutic Applications

The primary applications of Ezetimibe ketone are in the treatment of hyperlipidemia and cardiovascular diseases. Its ability to lower cholesterol makes it a candidate for use in various formulations aimed at managing lipid profiles.

Current Uses:

- Combination Therapy : Ezetimibe is often used in combination with statins to enhance lipid-lowering effects. This combination therapy is particularly useful for patients who do not achieve target LDL levels with statins alone .

- Potential for Broader Applications : Ongoing research is exploring the potential of Ezetimibe ketone in other areas such as diabetes management and obesity treatment due to its effects on lipid metabolism .

Case Studies

Several studies have documented the efficacy of Ezetimibe in clinical settings:

- Study on LDL Reduction : A randomized controlled trial demonstrated that patients taking Ezetimibe alongside statin therapy had significantly reduced LDL levels compared to those on statins alone. The study highlighted the additive effect of combining these medications .

- Long-term Safety Profile : A long-term study assessed the safety and efficacy of Ezetimibe over five years, showing sustained LDL reduction without significant adverse effects, reinforcing its role as a safe option for long-term management of hyperlipidemia .

Mécanisme D'action

Ezetimibe ketone exerts its effects by inhibiting the Niemann-Pick C1-like1 (NPC1L1) protein, which is involved in the absorption of cholesterol in the small intestine. By inhibiting this protein, Ezetimibe ketone reduces the absorption of cholesterol, leading to lower cholesterol levels in the blood. Additionally, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense mechanisms against oxidative stress .

Comparaison Avec Des Composés Similaires

Composés similaires

Ézétimibe : Le composé parent de la cétone d'ézétimibe, connu pour son inhibition de l'absorption du cholestérol.

Glucuronide d'ézétimibe : Un métabolite de phase II de l'ézétimibe, formé par glucuronidation.

Autres inhibiteurs de NPC1L1 : Composés qui inhibent la même protéine mais peuvent avoir des structures et des puissances différentes .

Unicité

La cétone d'ézétimibe est unique en raison de son double rôle d'inhibiteur de l'absorption du cholestérol et d'activateur de la voie Nrf2. Cette double fonctionnalité en fait un composé précieux pour la recherche sur le métabolisme du cholestérol et le stress oxydatif .

Activité Biologique

The compound (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a derivative of azetidinone, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a molecular weight of approximately 409.4 g/mol. The structure features a fluorinated phenyl group, which is significant for its biological activity due to the influence of fluorine on electronic properties and binding affinities.

Antihyperlipidemic Effects

One of the primary biological activities associated with this compound is its role as an antihyperlipidemic agent . It functions by inhibiting the absorption of cholesterol and related phytosterols in the intestine, similar to the mechanism observed in its parent compound, ezetimibe . This inhibition is critical for managing cholesterol levels in patients at risk for cardiovascular diseases.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. The binding affinity studies have shown that it interacts effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response . The compound demonstrates a stronger binding affinity to COX-2 compared to COX-1, suggesting its potential for selective anti-inflammatory therapies without the side effects associated with non-selective NSAIDs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidinone derivatives. For instance, compounds structurally similar to this azetidinone have been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers . The mechanism involves interference with cell cycle progression and induction of apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in lipid metabolism and inflammatory pathways.

- Receptor Modulation : It may modulate receptor activity associated with cholesterol absorption and inflammatory responses.

- Apoptotic Induction : By triggering apoptotic signals in cancer cells, it contributes to reduced tumor growth.

Study on Ezetimibe Metabolism

A study conducted on the biotransformation of ezetimibe by fungi demonstrated that this compound is one of the metabolites produced during this process. This biotransformation highlights its metabolic stability and potential as a therapeutic agent .

Docking Studies

Docking studies have been performed to assess the binding affinities of this compound against various biological targets. Results indicated favorable interactions with beta-lactamase and peptidoglycan hydroxylase enzymes, suggesting its potential utility in antimicrobial therapies .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.4 g/mol |

| Antihyperlipidemic Activity | Yes |

| Anti-inflammatory Activity | Yes |

| Anticancer Activity | Yes |

| Key Mechanisms | Enzyme inhibition, receptor modulation |

Propriétés

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2/t21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPZDXMEEKCJSP-FYYLOGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430935 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191330-56-0 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191330-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezetimibe ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191330560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-, (3R,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EZETIMIBE KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D3ASE5ZPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What key chemical step was optimized in the synthesis of Ezetimibe in this research?

A1: The research highlights the use of a stereoselective reduction of Ezetimibe-ketone with NaBH4/I2 as a key step in the synthesis of Ezetimibe []. This method is reported to be efficient, scalable, and highly stereoselective, achieving a diastereomeric excess (de) of 99.6% for the desired Ezetimibe isomer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.